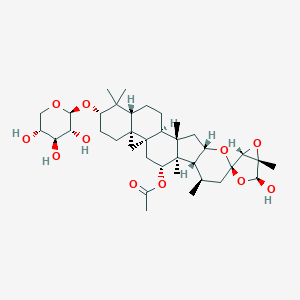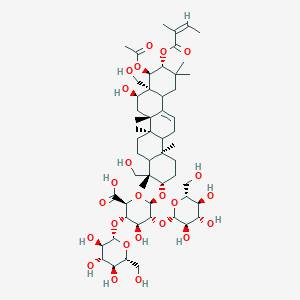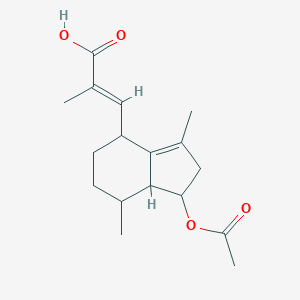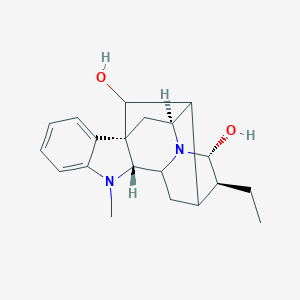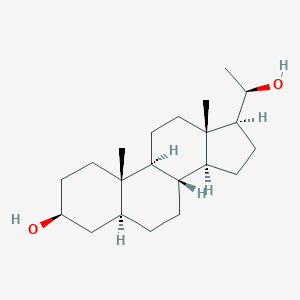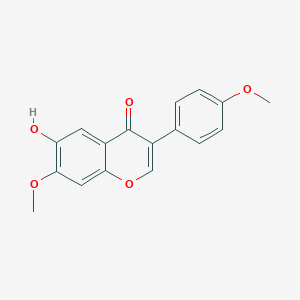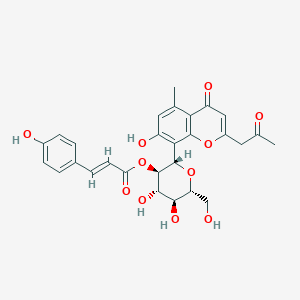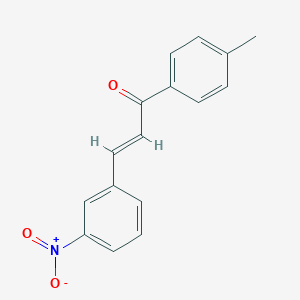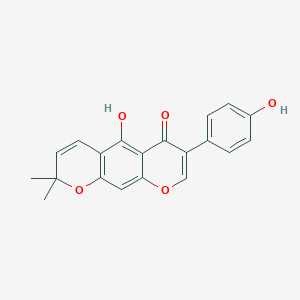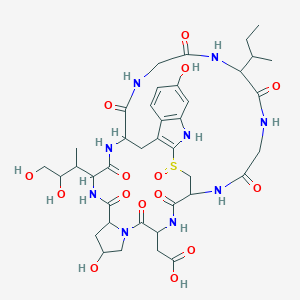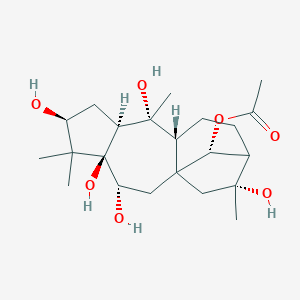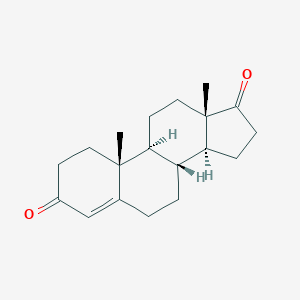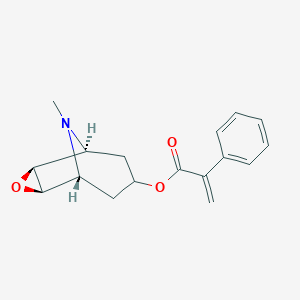
Apohyoscine
説明
この化合物はトロパンアルカロイドであり、しばしばダチュラ属とヒヨス属で見られるアルカロイドのクラスです .
2. 製法
合成経路と反応条件: アポスコポラミンは、ダチュラ・フェロックスなどの天然源からの単離によって合成できます。 合成経路には、植物材料からのアルカロイドの抽出、それに続く結晶化やクロマトグラフィーなどの精製プロセスが含まれます .
工業生産方法: アポスコポラミンの工業生産は、一般的に植物源からの大規模抽出を伴います。プロセスには、植物材料の収穫、乾燥、そして溶媒を用いたアルカロイドの抽出が含まれます。 粗抽出物は、蒸留や再結晶などの技術を用いて精製され、純粋なアポスコポラミンが得られます .
科学的研究の応用
アポスコポラミンは、幅広い科学研究に応用されています。
化学: トロパンアルカロイドの化学的挙動を研究するためのモデル化合物として使用されます。
生物学: アセチルコリンエステラーゼを阻害することにより、神経系におけるアセチルコリンの影響を研究するために使用されます.
作用機序
アポスコポラミンは、アセチルコリンエステラーゼを阻害することによってその効果を発揮し、アセチルコリンの分解を防ぎます。 これは、神経系のアセチルコリンレベルの上昇につながり、コリン作動性シグナル伝達の増強をもたらします . この化合物は、ムスカリン性アセチルコリン受容体にも結合し、これらの部位におけるアセチルコリンの作用を遮断します . この二重の作用機序により、アポスコポラミンは神経系におけるコリン作動性シグナル伝達の調節に効果的です .
類似化合物:
スコポラミン: 抗コリン作用が同様の別のトロパンアルカロイド.
アトロピン: 神経系への影響が同様のトロパンアルカロイド.
ヒヨスチアミン: 化学構造と薬理作用が同様のトロパンアルカロイド.
独自性: アポスコポラミンは、アセチルコリンエステラーゼ、アドレナリン受容体α-2A、およびムスカリン性アセチルコリン受容体M2に対する特異的な結合親和性のために独特です . これは、アルツハイマー病やその他の神経疾患に関連する研究において特に効果的です .
生化学分析
Biochemical Properties
Aposcopolamine has been found to interact closely with ACHE, ADRA2A, and CHRM2 . By inhibiting the enzyme acetylcholinesterase, Aposcopolamine effectively prevents the breakdown of acetylcholine . Consequently, Aposcopolamine leads to increased levels of acetylcholine, thereby eliciting a range of effects on the nervous system .
Cellular Effects
The increase in acetylcholine levels due to Aposcopolamine’s inhibition of acetylcholinesterase can have various effects on cells. Acetylcholine is a neurotransmitter that plays a crucial role in many functions of the body including muscle movement, breathing, heart rate, and learning. Therefore, an increase in acetylcholine levels can potentially influence these cellular processes .
Molecular Mechanism
At the molecular level, Aposcopolamine exerts its effects by binding to and inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . The increased acetylcholine can then bind to its receptors, influencing various cellular and molecular processes .
準備方法
Synthetic Routes and Reaction Conditions: Aposcopolamine can be synthesized through the isolation from natural sources like Datura ferox. The synthetic route involves the extraction of the alkaloid from the plant material, followed by purification processes such as crystallization and chromatography .
Industrial Production Methods: Industrial production of aposcopolamine typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The crude extract is then purified using techniques like distillation and recrystallization to obtain pure aposcopolamine .
化学反応の分析
反応の種類: アポスコポラミンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、分子への酸素の添加または水素の除去を伴います。
還元: この反応は、分子への水素の添加または酸素の除去を伴います。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 一般的な試薬には、パラジウムなどの触媒の存在下での水素ガスなどがあります。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります。 例えば、アポスコポラミンの酸化は、さまざまな酸化誘導体の生成につながる可能性がありますが、還元は化合物の還元形を生成する可能性があります .
特性
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNVDCBKBUSUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903573 | |
| Record name | NoName_4268 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


